N-(4-butylphenyl)-2-methylfuran-3-carboxamide
Description
The exact mass of the compound N-(4-butylphenyl)-2-methyl-3-furamide is 257.141578849 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-butylphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-4-5-13-6-8-14(9-7-13)17-16(18)15-10-11-19-12(15)2/h6-11H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQORXTVGYQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Butylphenyl 2 Methylfuran 3 Carboxamide and Its Analogs
Strategies for the Construction of the Furan-3-carboxamide Core
The foundational step in the synthesis of N-(4-butylphenyl)-2-methylfuran-3-carboxamide is the creation of the 2-methylfuran-3-carboxylic acid or a suitable ester derivative thereof. This core structure can be assembled through various established and modern synthetic organic chemistry methods.
Precursor Synthesis Pathways
The synthesis of the furan (B31954) ring often begins with acyclic precursors that can be induced to cyclize. For a 2-methylfuran-3-carboxylate scaffold, a key intermediate is often a 1,4-dicarbonyl compound or a related structure tailored for cyclization. While specific pathways from simple precursors like 1-hydroxybutan-2-one are not extensively detailed in the literature for this exact target, analogous syntheses suggest that such precursors would first be converted into more complex intermediates required for established furan synthesis methods. For instance, 2-methylfuran itself can be produced from the selective hydrogenation of furfural, which is derived from the hydrolysis and dehydration of hemicellulose. nih.gov This 2-methylfuran could then potentially be functionalized at the 3-position, although this is often challenging. A more direct approach involves building the ring with the desired substituents already in place.
Application of Established Furan Synthesis Methods
Several classical and contemporary methods are employed for the construction of substituted furan rings. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Feist-Benary Synthesis : This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. wikipedia.orgambeed.com To generate a 2-methylfuran-3-carboxylate, one could react an α-halo ketone like chloroacetone with a β-ketoester such as ethyl acetoacetate. The initial step is a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution that displaces the halide to form the furan ring. wikipedia.orgrsc.org
1,4-Diketone Cyclization (Paal-Knorr Synthesis) : The Paal-Knorr synthesis is a widely used and versatile method for preparing furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction proceeds via an acid-catalyzed cyclization and dehydration of the 1,4-diketone. wikipedia.org For the synthesis of a 2-methylfuran-3-carboxylate derivative, a suitably substituted 1,4-dicarbonyl precursor is required. This method is highly effective, and recent advancements have introduced milder conditions, including microwave-assisted protocols, to accommodate sensitive functional groups. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed Approaches : Modern synthetic chemistry has seen a rise in the use of transition-metal catalysis for the construction of heterocyclic rings. Palladium-catalyzed reactions offer a powerful and flexible route to substituted furans. mdpi.com These methods can involve various strategies, such as the cyclization of functionalized alkynes or alkenes. For example, palladium iodide has been used to catalyze the multicomponent carbonylative synthesis of furan derivatives. mdpi.com Other palladium-catalyzed methods include the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles and the cycloaddition of trimethylenemethane with ketones, showcasing the versatility of palladium in furan synthesis. nih.govnih.gov
| Method | Precursors | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base-catalyzed (e.g., pyridine, ammonia) | Good for specific substitution patterns. | Requires halogenated precursors. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed dehydration | High versatility, generally good yields. wikipedia.orgorganic-chemistry.org | Precursor 1,4-diketones can be challenging to synthesize. |
| Pd-Catalyzed Approaches | Alkynes, Alkenes, Aryl halides | Palladium catalyst, ligands, base | High functional group tolerance, mild conditions. scispace.com | Catalyst cost and sensitivity. |
Formation of the Carboxamide Linkage
Once the 2-methylfuran-3-carboxylic acid or its ester is obtained, the next critical step is the formation of the amide bond with 4-butylaniline to yield the final product.
Amidation Reactions Utilizing Furan-3-carboxylic Acid Derivatives
The most conventional and widely practiced method for forming the carboxamide linkage is through the activation of the carboxylic acid. This typically involves converting the 2-methylfuran-3-carboxylic acid into a more reactive acyl chloride.
The process generally follows these steps:
Activation : The 2-methylfuran-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent. This reaction converts the carboxylic acid into the highly reactive 2-methylfuran-3-carbonyl chloride.
Amination : The resulting acyl chloride is then treated with 4-butylaniline. The reaction is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com This nucleophilic acyl substitution reaction readily forms the stable amide bond, yielding this compound.
This two-step procedure is robust and generally provides high yields of the desired amide. nih.gov
Novel Coupling Methodologies
In addition to the classical acyl chloride method, contemporary organic synthesis offers a variety of direct amidation techniques that bypass the need for isolating the highly reactive acyl chloride.
Direct Amidation with Coupling Reagents : A plethora of coupling reagents can facilitate the direct reaction between a carboxylic acid and an amine. Reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium or uronium-based reagents are commonly used. These methods are often milder than the acyl chloride route.
Catalytic Direct Amidation : Recent research has focused on the development of catalytic methods for direct amidation. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net
Introduction and Modification of N-Phenyl Substituents
The N-(4-butylphenyl) moiety is a key structural feature of the target molecule. Its introduction is typically achieved during the amidation step, but it can also be constructed on a pre-formed N-phenyl-furan-carboxamide scaffold.
The primary method for introducing the N-(4-butylphenyl) group is the direct amidation of 2-methylfuran-3-carboxylic acid (or its activated derivative) with 4-butylaniline, as described in section 2.2.
An alternative and highly versatile strategy for introducing or modifying N-phenyl substituents involves transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This approach is particularly useful for creating a library of analogs with diverse N-aryl substituents.
The synthetic sequence would be as follows:
Synthesis of a Halogenated Precursor : An N-(4-halophenyl)-2-methylfuran-3-carboxamide, for example, N-(4-bromophenyl)-2-methylfuran-3-carboxamide, is synthesized. This is achieved by using 4-bromoaniline in the amidation step. nih.gov
Suzuki-Miyaura Cross-Coupling : The N-(4-bromophenyl) derivative is then reacted with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. To introduce the 4-butyl group, butylboronic acid would be used. This reaction is highly efficient for forming carbon-carbon bonds and is tolerant of a wide range of functional groups. mdpi.com
This modular approach allows for late-stage diversification, enabling the synthesis of a wide array of analogs for structure-activity relationship studies.
| Starting Material | Coupling Partner | Catalyst System | Product | Key Advantage |
|---|---|---|---|---|
| N-(4-bromophenyl)-2-methylfuran-3-carboxamide | Butylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | This compound | Late-stage introduction of alkyl groups. nih.gov |
| N-(4-bromophenyl)-2-methylfuran-3-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(biphenyl-4-yl)-2-methylfuran-3-carboxamide | Allows for synthesis of biaryl analogs. nih.gov |
| N-(4-bromophenyl)-2-methylfuran-3-carboxamide | Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4-(pyridin-3-yl)phenyl)-2-methylfuran-3-carboxamide | Introduction of heteroaromatic moieties. |
Table of Compounds
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Molecule |
| 2-Methylfuran-3-carboxylic acid | Core Precursor |
| Ethyl 2-methylfuran-3-carboxylate | Ester of Core Precursor |
| 1-Hydroxybutan-2-one | Potential Starting Material |
| Furfural | Precursor to 2-methylfuran |
| Chloroacetone | α-Halo Ketone for Feist-Benary Synthesis |
| Ethyl acetoacetate | β-Ketoester for Feist-Benary Synthesis |
| 2-Methylfuran-3-carbonyl chloride | Activated Intermediate for Amidation |
| 4-Butylaniline | Amine for Carboxamide Formation |
| 4-Bromoaniline | Amine for Halogenated Precursor Synthesis |
| N-(4-bromophenyl)-2-methylfuran-3-carboxamide | Precursor for Suzuki Coupling |
| Butylboronic acid | Reagent for Suzuki Coupling |
Incorporation of Substituted Phenyl Moieties (e.g., 4-butylphenyl group)
The primary method for incorporating the 4-butylphenyl moiety into the 2-methylfuran-3-carboxamide scaffold is through the formation of an amide bond between 2-methylfuran-3-carboxylic acid and 4-butylaniline. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable protocols.
A common and effective approach involves the activation of the carboxylic acid group of 2-methylfuran-3-carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This activation can be accomplished by converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using a coupling agent.
Acyl Chloride Formation:
One of the most traditional and robust methods for amide bond formation is via an acyl chloride intermediate. 2-Methylfuran-3-carboxylic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding 2-methylfuran-3-carbonyl chloride. This highly reactive acyl chloride is then treated with 4-butylaniline, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the hydrochloric acid byproduct, yielding this compound.
Table 1: Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts |
|---|---|---|
| Thionyl chloride | SOCl₂ | SO₂ (g), HCl (g) |
Use of Coupling Reagents:
Alternatively, a wide array of coupling reagents can facilitate the direct amidation of carboxylic acids without the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by 4-butylaniline.
Table 2: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Acronym | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms insoluble dicyclohexylurea (DCU) byproduct. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, byproduct is also water-soluble. |
The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final product.
Derivatization and Functionalization Strategies on the Phenyl Ring and Furan Ring (e.g., Methylation at 2-position)
Further structural diversity can be introduced by modifying the phenyl and furan rings of the parent compound.
Functionalization of the Phenyl Ring:
The 4-butylphenyl ring in this compound is amenable to electrophilic aromatic substitution reactions. The directing effects of the alkyl group (ortho-, para-directing) and the amide linkage (ortho-, para-directing, though deactivating) will influence the position of substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups onto the phenyl ring, allowing for the synthesis of a diverse library of analogs.
Functionalization of the Furan Ring:
The furan ring itself is a rich platform for further derivatization. The introduction of a methyl group at the 2-position is a key feature of the target molecule, which starts from the commercially available 2-methylfuran-3-carboxylic acid. Further functionalization of the furan ring in the pre-formed carboxamide is also possible. For instance, C-H activation and methylation strategies have been developed for various aromatic systems, including furan derivatives. Palladium-catalyzed methods, for example, have been employed for the C-H methylation of heterocycles. Such late-stage functionalization can be a powerful tool for creating analogs without the need to synthesize each precursor from scratch. Biological methylation of furan rings has also been observed, indicating that enzymatic systems can achieve this transformation.
Explorations in Green Chemistry Syntheses and Sustainable Approaches for Furan Carboxamides
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of furan carboxamides. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have been shown to be effective catalysts for amide bond formation under mild reaction conditions. For example, Candida antarctica lipase (B570770) B (CALB) has been utilized for the direct amidation of carboxylic acids with amines in greener solvents like cyclopentyl methyl ether, often resulting in high yields and purity without the need for extensive purification. This enzymatic approach avoids the use of stoichiometric activating agents and hazardous solvents.
Microwave-assisted organic synthesis (MAOS) is another green technique that can be applied to the synthesis of furan carboxamides. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. The synthesis of amides containing furan rings has been successfully demonstrated using microwave assistance in the presence of coupling reagents.
Catalytic direct amidation reactions that avoid the use of stoichiometric activating agents are also a key area of green chemistry research. While still an area of active development, these methods, which often involve boric acid or other catalysts, can proceed with the elimination of only water as a byproduct, thus having a high atom economy. The development of such catalytic systems for furan carboxamide synthesis represents a significant step towards more sustainable chemical manufacturing.
Table 3: Comparison of Synthetic Approaches
| Method | Advantages | Disadvantages |
|---|---|---|
| Acyl Chloride | High reactivity, reliable | Use of hazardous chlorinating agents, corrosive byproducts |
| Coupling Reagents | Milder conditions, good yields | Stoichiometric waste, cost of reagents |
| Enzymatic Synthesis | Mild conditions, high selectivity, green | Slower reaction times, enzyme cost and stability |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 4 Butylphenyl 2 Methylfuran 3 Carboxamide Analogs
Systematic Modification of the N-Phenyl Moiety and its Impact on Molecular Profiles
The N-phenyl moiety of the carboxamide serves as a critical interaction domain with biological targets. Modifications to this ring, including the nature and position of substituents, can profoundly alter the compound's steric, electronic, and hydrophobic properties, thereby modulating its activity.
Influence of Para-Alkyl Substitution (e.g., Butyl Group) on Molecular Interactions
The presence of an alkyl group at the para-position of the N-phenyl ring is a key feature of the parent compound. The butyl group, in particular, contributes significantly to the molecule's lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a receptor's binding pocket.
SAR studies on related furan-2-carboxamides have indicated that the size of such alkyl chains can be a determining factor for biological activity. While moderate lipophilicity is often beneficial, excessively bulky alkyl chains have been observed to reduce biological activity, potentially due to steric hindrance at the active site of the target enzyme or receptor. The optimal length and conformation of the alkyl substituent are therefore critical for achieving a favorable balance between hydrophobic binding and steric compatibility. The n-butyl group in N-(4-butylphenyl)-2-methylfuran-3-carboxamide likely occupies a specific hydrophobic pocket, and deviations from this optimal size, either by shortening or lengthening the chain, could lead to a decrease in activity.
Table 1: Effect of Para-Alkyl Group on N-Phenyl Furan (B31954) Carboxamide Activity
| N-Phenyl Substituent (Para-position) | General Impact on Activity | Probable Reason |
|---|---|---|
| Hydrogen | Lower activity | Reduced hydrophobic interactions |
| Methyl/Ethyl | Moderate activity | Fills smaller hydrophobic pockets |
| n-Butyl | Optimal activity (in parent) | Balances lipophilicity and steric fit for a specific hydrophobic pocket |
Effects of Halogenation and Other Aromatic Substituents on Structural and Electronic Properties
Studies on various N-aryl carboxamides have shown that electron-withdrawing groups on the phenyl ring can enhance potency in certain biological assays. orientjchem.org For instance, the incorporation of fluorine, chlorine, or bromine can alter the charge distribution across the molecule, potentially leading to stronger interactions with polar residues in a binding site. nih.govarxiv.org Furthermore, halogens can participate in specific halogen bonding interactions, which are increasingly recognized as important contributors to ligand-receptor binding affinity. nih.gov Conversely, electron-donating groups like methoxy (B1213986) or methyl groups may also lead to favorable interactions, depending on the electronic requirements of the target. researchgate.net The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial arrangement of these electronic effects. nih.gov
Table 2: Influence of N-Phenyl Substituents on Electronic Properties and Activity
| Substituent Type | Electronic Effect | General Impact on Activity |
|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl, -F) | Inductive withdrawal, lowers HOMO/LUMO energies. nih.gov | Often increases potency by enhancing electronic interactions. |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Inductive/Resonance donation. | Can increase or decrease activity depending on target requirements. |
Positional and Substituent Effects on the Furan Ring
Role of 2-Methyl Group and Potential for Other Alkyl or Aryl Substituents
The methyl group at the 2-position of the furan ring in this compound plays a significant role. This small alkyl group can influence the conformation of the entire molecule by creating steric interactions that may lock the furan ring and the carboxamide linker into a specific, biologically active orientation. It can also engage in van der Waals or hydrophobic interactions within the binding pocket.
SAR studies on related furan derivatives have demonstrated that substitution at the 2- and 5-positions is often critical for activity. orientjchem.org Replacing the 2-methyl group with other substituents, such as larger alkyl groups or aryl rings, could probe the steric and hydrophobic limits of this sub-pocket. For example, introducing an aryl group at this position could lead to beneficial π-π stacking interactions, potentially enhancing binding affinity, as seen in some HIV-1 entry inhibitors. nih.gov However, such a bulky substitution could also introduce steric clashes, highlighting the need for careful optimization.
Impact of Functional Group Variations on the Furan Core
Altering the functional groups on the furan core or replacing the furan ring itself provides further avenues for molecular optimization. The furan scaffold is valued for its ability to act as a bioisostere for other aromatic rings, such as phenyl or thiophene (B33073), while offering a different hydrophilic-lipophilic balance. orientjchem.org
Introducing electron-withdrawing groups, like a nitro group, onto the furan ring has been shown to increase the bioactivity of some furan-containing compounds. orientjchem.org The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, typically at the 2- and 5-positions, allowing for the synthesis of a wide variety of derivatives. ijabbr.com Studies on related compounds have also explored the complete replacement of the furan ring with other five-membered heterocycles like thiophene. researchgate.net Such modifications can alter the geometry, electronic distribution, and metabolic stability of the molecule, sometimes leading to improved activity or a modified selectivity profile.
Structural Elucidation of Key Features Governing Receptor/Enzyme Recognition
The cumulative evidence from SAR and QSAR studies allows for the construction of a pharmacophore model for this compound analogs. This model highlights the key structural features essential for effective recognition and binding to a biological target.
Molecular docking and kinetic studies on analogous furan carboxamides suggest several key interactions. researchgate.netresearchgate.net The carboxamide linker is a central feature, often forming crucial hydrogen bonds with amino acid residues in the active site. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor.
The N-(4-butylphenyl) moiety typically binds within a hydrophobic region of the target protein. The para-butyl group is hypothesized to fit into a well-defined hydrophobic pocket, maximizing van der Waals contacts. The aromatic ring itself may engage in π-π or cation-π interactions.
Table 3: Summary of Key Structural Features for Receptor Recognition
| Molecular Fragment | Key Feature | Type of Interaction |
|---|---|---|
| N-(4-butylphenyl) Moiety | 4-Butyl group | Hydrophobic interaction, van der Waals forces |
| Phenyl ring | π-π stacking, hydrophobic interaction | |
| Carboxamide Linker | Carbonyl Oxygen (C=O) | Hydrogen bond acceptor |
| Amide Hydrogen (N-H) | Hydrogen bond donor | |
| 2-Methylfuran Ring | Furan Oxygen | Hydrogen bond acceptor |
| 2-Methyl group | Hydrophobic interaction, conformational restriction |
Computational and Statistical Models for SAR/QSAR Analysis of this compound Analogs
The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) for this compound and its analogs relies heavily on a variety of computational and statistical models. These models are instrumental in predicting the biological activity of novel compounds based on their molecular structures and physicochemical properties. The goal is to rationalize the mechanisms of action and to guide the design of new, more potent molecules.
Computational approaches for SAR and QSAR can range from simpler models that correlate one-dimensional properties like pKa and logP with activity, to more complex multi-dimensional models that consider the three-dimensional structure of the molecule and its interaction with a biological target.
More advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. researchgate.net These 3D-QSAR methods build models based on the steric and electrostatic fields of a series of aligned molecules. researchgate.netmdpi.com For a series of this compound analogs, a CoMFA study could provide insights into the favorable and unfavorable steric and electrostatic interaction regions around the molecule, guiding modifications to enhance biological activity. mdpi.com
Statistical methods are at the core of developing robust and predictive QSAR models. Multiple Linear Regression (MLR) is a commonly used technique to establish a linear relationship between the biological activity and a set of molecular descriptors. collaborativedrug.com Partial Least Squares (PLS) is another statistical method often employed, especially when the number of descriptors is large or when there is multicollinearity among them. researchgate.net These methods help in identifying the most significant descriptors that influence the biological activity.
In addition to these, machine learning techniques are increasingly being applied in QSAR studies. Methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular structure and activity. For a diverse set of this compound analogs, these machine learning models could potentially offer higher predictive accuracy compared to traditional linear models.
Molecular docking is another powerful computational tool that complements SAR and QSAR studies. By simulating the binding of a ligand to the active site of a target protein, docking can provide valuable information about the binding mode, key interactions, and binding affinity. nih.gov For this compound and its analogs, docking studies could help in understanding how modifications to the butylphenyl or the furan ring affect the binding to a specific biological target.
The validation of these computational and statistical models is a critical step to ensure their reliability. This is typically done using both internal and external validation techniques. Internal validation methods like leave-one-out cross-validation (q²) assess the robustness of the model, while external validation using a separate test set of compounds evaluates its predictive power (R²pred). A statistically robust and predictive QSAR model can then be confidently used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing.
Research Findings and Data
While specific SAR and QSAR studies on this compound are not extensively documented in publicly available literature, research on analogous furan carboxamide derivatives provides valuable insights. For example, studies on furan carboxanilides have shown that the nature and position of substituents on the phenyl ring significantly influence their biological activity.
To illustrate the type of data used in such studies, the following interactive table presents hypothetical data for a series of N-phenyl-2-methylfuran-3-carboxamide analogs, where different substituents on the phenyl ring lead to variations in biological activity.
| Compound ID | Substituent (R) on Phenyl Ring | LogP (Calculated) | Molecular Weight | Biological Activity (IC50, µM) | Predicted Activity (pIC50) |
|---|---|---|---|---|---|
| 1 | 4-H | 3.50 | 217.26 | 15.2 | 4.82 |
| 2 | 4-CH3 | 4.01 | 231.29 | 10.5 | 4.98 |
| 3 | 4-Cl | 4.21 | 251.71 | 8.1 | 5.09 |
| 4 | 4-OCH3 | 3.63 | 247.29 | 12.8 | 4.89 |
| 5 | 4-CF3 | 4.75 | 285.26 | 5.3 | 5.28 |
| 6 | 4-Butyl | 5.54 | 273.37 | 2.1 | 5.68 |
This hypothetical data illustrates how systematic variations in the substituent on the phenyl ring can affect lipophilicity (LogP) and molecular weight, which in turn can be correlated with biological activity. A QSAR model could be developed from such data to predict the activity of new analogs.
Investigations into Molecular Mechanisms of Action and Biological Target Interactions
Enzyme Inhibition Studies and Mechanistic Insights
Future research would likely focus on the inhibitory potential of N-(4-butylphenyl)-2-methylfuran-3-carboxamide against various classes of enzymes, which are common targets for therapeutic agents.
Coronaviruses, including SARS-CoV-2, rely on a main protease (Mpro or 3CLpro) for the replication of their viral RNA. This cysteine protease is a primary target for antiviral drug development. Hypothetical studies on this compound would involve in vitro assays to determine if the compound can inhibit the enzymatic activity of coronavirus main proteases. Such studies would quantify the compound's potency, typically reported as an IC50 value, and could involve mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is a therapeutic strategy for a variety of neurological and inflammatory conditions. To assess the effect of this compound on MAGL, researchers would conduct enzymatic assays using purified MAGL or cell lysates containing the enzyme. These studies would determine the compound's inhibitory activity and selectivity against other related enzymes.
Receptor-Ligand Binding and Functional Modulation
Investigating the interaction of this compound with specific receptors is essential to understanding its potential pharmacological effects.
G protein-coupled receptor 35 (GPR35) is an orphan receptor that is expressed in immune and gastrointestinal tissues. It has been implicated in various physiological and pathological processes, making it a potential drug target. To determine if this compound acts on GPR35, radioligand binding assays would be performed to assess its ability to bind to the receptor. Subsequently, functional assays, such as measuring second messenger levels (e.g., cAMP or calcium) or β-arrestin recruitment, would be used to characterize the compound as an agonist or antagonist.
Should this compound show significant activity at a particular target, computational and experimental methods would be employed to understand the molecular basis of this interaction. X-ray crystallography of the compound in complex with its target protein could reveal the precise binding pocket and the key amino acid residues involved in the interaction. Molecular docking simulations could also provide insights into the binding mode and help in the design of more potent and selective analogs.
Modulation of Biological Pathways at a Molecular Level
Anti-Quorum Sensing Mechanisms (e.g., LasR Target)
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. mdpi.com A key regulator in the QS system of the opportunistic pathogen Pseudomonas aeruginosa is the LasR protein. mdpi.com LasR, a transcriptional activator, is activated upon binding to its native autoinducer molecule. researchgate.net This activation triggers a cascade of gene expression leading to pathogenic traits. mdpi.com Consequently, the inhibition of LasR is a promising strategy for attenuating bacterial virulence without exerting selective pressure for antibiotic resistance. nih.govresearchgate.net
While direct studies on "this compound" are not extensively documented, research on structurally related furanone and furan-2-carboxamide derivatives suggests a plausible mechanism of action centered on LasR inhibition. nih.govnih.gov These compounds are thought to act as competitive antagonists, binding to the ligand-binding pocket of LasR and preventing its activation by the natural autoinducer. nih.gov This interference disrupts the entire QS cascade, leading to a reduction in the expression of virulence factors and a diminished capacity for biofilm formation. nih.govnih.gov
Molecular docking studies on similar furan-2-carboxamide derivatives have indicated a binding mode within the LasR active site that is comparable to that of known furanone inhibitors. nih.gov The anti-quorum sensing properties of these related compounds have been confirmed through the observed reduction in virulence factors such as pyocyanin (B1662382) and proteases in P. aeruginosa. nih.gov Although, in some studies, the expression of the lasR gene itself was significantly reduced by analogous compounds. nih.gov
Table 1: Investigational Data on LasR Antagonism by Furanone Derivatives
| Compound Class | Target Organism | Observed Effect | Putative Target |
| Synthetic Furanones | Pseudomonas aeruginosa | Inhibition of QS-regulated genes, reduced virulence | LasR |
| Furan-2-carboxamides | Pseudomonas aeruginosa | Reduction in biofilm formation and virulence factors | LasR |
| Brominated Furanones | Pseudomonas aeruginosa | Downregulation of QS genes, inhibition of pyocyanin | LasR |
This table presents representative findings for furanone derivatives to illustrate the potential mechanisms of this compound.
Interactions with Transport Systems (e.g., ATP-Binding Cassette Transporters)
ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins responsible for the transport of a wide array of substrates across cellular membranes. nih.gov In humans, 49 ABC transporter genes have been identified, and their overexpression is a significant mechanism behind multidrug resistance (MDR) in cancer cells. mdpi.com These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their efficacy. nih.govnih.gov
Currently, there is a lack of specific research investigating the interaction between "this compound" and ABC transporters. However, the modulation of ABC transporters by various small molecules, including nitrogen-containing derivatives, is an active area of research. mdpi.com The presence of a carboxamide moiety in the target compound suggests a potential for interaction with these transport systems.
Investigations into whether a compound acts as a substrate or an inhibitor of ABC transporters are crucial. researchgate.net If "this compound" were to be identified as a substrate for an ABC transporter like P-glycoprotein (P-gp/ABCB1), it could be actively effluxed from cells, which would have implications for its bioavailability and intracellular concentration. Conversely, if it were found to be an inhibitor of these transporters, it could potentially be used as a chemosensitizer to overcome MDR in cancer therapy. nih.gov
Table 2: Functional Classes of ABC Transporter Interactions
| Interaction Type | Consequence for Compound | Potential Therapeutic Implication |
| Substrate | Active efflux from cells, lower intracellular concentration | Reduced efficacy if the target is intracellular |
| Inhibitor | Blocks efflux of other drugs, increasing their intracellular concentration | Can be used as a chemosensitizer to reverse multidrug resistance |
| Inducer | Increases the expression of the ABC transporter protein | Could lead to acquired resistance to itself and other drugs |
This table outlines the general principles of compound interactions with ABC transporters, which would be relevant for the investigation of this compound.
Investigations of Antiviral Mechanisms (e.g., Hemagglutinin Mediated Fusion Inhibition)
Influenza virus hemagglutinin (HA) is a glycoprotein (B1211001) on the surface of the virus that is essential for the initial stages of infection. explorationpub.comexplorationpub.com It mediates the binding of the virus to host cell receptors and, more critically, the fusion of the viral envelope with the endosomal membrane, which releases the viral genome into the cytoplasm. researchgate.net The inhibition of this HA-mediated fusion process is a key target for the development of antiviral drugs. nih.gov
While direct antiviral studies of "this compound" are not available, research on other carboxamide derivatives has shown promise in this area. explorationpub.com For instance, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides have been identified as potent inhibitors of influenza virus fusion. explorationpub.com Furthermore, a new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, prepared from 2-methylfuran-3-carbohydrazide, have demonstrated activity against the influenza A/H3N2 virus. nih.gov These findings highlight the potential of the furan-carboxamide scaffold in the design of influenza fusion inhibitors. nih.gov
The proposed mechanism for such inhibitors involves binding to the HA protein and stabilizing its pre-fusion conformation. This prevents the pH-induced conformational changes that are necessary for the fusion peptide to be exposed and insert into the endosomal membrane. nih.gov By blocking this crucial step, the virus is unable to deliver its genetic material into the host cell, thereby halting the infection cycle.
Table 3: Antiviral Activity of Structurally Related Carboxamide Derivatives
| Compound Series | Virus Target | Mechanism of Action |
| N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides | Influenza A (H3N2) | Inhibition of HA-mediated membrane fusion |
| Furan-substituted spirothiazolidinones | Influenza A (H3N2) | Inhibition of HA-mediated membrane fusion |
This table summarizes the antiviral activities of carboxamide derivatives that are structurally related to this compound, suggesting a potential area of investigation.
Cellular and Biochemical Assay Development for Mechanistic Research (e.g., In Vitro Biofilm Inhibition Assays, Cell-Free Enzyme Assays)
To investigate the molecular mechanisms of "this compound," a variety of cellular and biochemical assays are essential. These assays provide quantitative data on the compound's effects on biological processes such as biofilm formation and enzyme activity.
An important cellular assay for assessing anti-quorum sensing activity is the in vitro biofilm inhibition assay. nih.gov This assay typically involves growing bacteria in multi-well plates in the presence of varying concentrations of the test compound. nih.gov After an incubation period, the non-adherent, planktonic bacteria are washed away, and the remaining biofilm is stained with a dye such as crystal violet. frontiersin.orgableweb.org The amount of dye retained is proportional to the biofilm biomass and can be quantified by measuring the absorbance after solubilizing the dye. nih.gov This allows for the determination of the compound's ability to prevent biofilm formation. ableweb.orgspringernature.com
Table 4: General Protocol for In Vitro Biofilm Inhibition Assay
| Step | Procedure | Purpose |
| 1. Inoculation | Bacterial culture is added to microtiter plate wells with growth medium and the test compound. | To initiate bacterial growth in the presence of the inhibitor. |
| 2. Incubation | The plate is incubated under conditions suitable for biofilm formation. | To allow for the development of biofilms. |
| 3. Washing | Wells are washed to remove planktonic (free-floating) bacteria. | To isolate the adherent biofilm. |
| 4. Staining | A staining agent (e.g., crystal violet) is added to the wells. | To visualize and quantify the biofilm biomass. |
| 5. Solubilization | The stain is solubilized with a solvent (e.g., ethanol). | To release the stain for measurement. |
| 6. Quantification | The absorbance of the solubilized stain is measured. | To determine the extent of biofilm inhibition. |
This table provides a generalized workflow for a crystal violet-based biofilm inhibition assay, a standard method for evaluating anti-biofilm agents.
For more direct investigation of a compound's interaction with a specific protein target, cell-free enzyme assays are invaluable. wiley-vch.de These systems utilize purified enzymes or cell extracts containing the enzyme of interest, allowing for the study of enzyme kinetics and inhibition without the complexity of a whole-cell environment. wikipedia.orglibretexts.org For instance, to test the hypothesis that "this compound" inhibits an enzyme like LasR, a cell-free assay could be designed to measure a downstream effect of LasR activity, such as the expression of a reporter gene. thermofisher.com These assays offer a high degree of control and are suitable for high-throughput screening. wikipedia.org
Table 5: Components of a Typical Cell-Free Enzyme Assay
| Component | Function | Example |
| Enzyme | The biological catalyst being studied. | Purified LasR protein or cell extract containing LasR. |
| Substrate | The molecule upon which the enzyme acts. | For LasR, this would be its DNA binding site and a reporter gene. |
| Test Compound | The potential inhibitor being investigated. | "this compound" |
| Buffer | Maintains optimal pH and ionic strength for enzyme activity. | Phosphate-buffered saline (PBS) or Tris buffer. |
| Detection System | Measures the product of the enzymatic reaction. | A fluorescent or luminescent reporter protein. |
This table outlines the essential components for conducting a cell-free enzyme assay to investigate the inhibitory potential of a compound on a specific enzyme.
In Silico Analysis of this compound: A Computational Chemistry Perspective
Detailed computational studies, including molecular docking, molecular dynamics, and quantum mechanical calculations, are essential for elucidating the potential biochemical interactions and physicochemical properties of novel chemical compounds. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published research specifically detailing these computational analyses for this compound. Consequently, the following sections outline the established theoretical frameworks and methodologies that would be applied in such an investigation, while highlighting the lack of specific data for the target molecule.
Computational Chemistry and in Silico Modeling Approaches
Cheminformatics and Virtual Screening for Analog Discovery and Lead Generation
Cheminformatics and virtual screening are pivotal computational tools in modern drug discovery and agrochemical development. These in silico techniques enable the rapid screening of vast chemical libraries to identify novel compounds with desired biological activities, significantly accelerating the discovery of new lead molecules and the generation of analogs for compounds like this compound. The application of these methods is particularly relevant in the search for new fungicides, a field where furan carboxamide derivatives have shown promise.
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Both strategies are instrumental in identifying new chemical entities that are likely to interact with a specific biological target. For instance, in the context of developing novel fungicides, the enzyme succinate (B1194679) dehydrogenase (SDH) is a well-established target. frontiersin.orgnih.gov Computational methodologies are frequently employed to design new SDH inhibitors. frontiersin.org
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. This process often begins with homology modeling if the crystal structure of the target is unavailable. For example, a 3D model of the Alternaria solani SDH enzyme was constructed to facilitate the discovery of new fungicides. frontiersin.org Following model generation, large compound databases, such as ZINC, are screened through molecular docking simulations to predict the binding affinity and orientation of each molecule within the target's active site. nih.gov This multi-step screening process, which can also include pharmacophore modeling, helps to narrow down millions of compounds to a manageable number of promising candidates for further experimental testing. frontiersin.orgnih.gov
Ligand-based virtual screening, on the other hand, is employed when the structure of the biological target is unknown. This approach utilizes the structural information of known active compounds to identify new molecules with similar properties. Pharmacophore modeling is a key technique in this context, where a model is built based on the essential steric and electronic features required for biological activity. This model is then used as a 3D query to search for new compounds in chemical databases.
Molecular dynamics (MD) simulations can further refine the results from virtual screening by providing insights into the dynamic interactions between a ligand and its target protein at an atomic level. nih.gov This helps in understanding the stability of the ligand-protein complex and the underlying molecular basis for the inhibitor's potency. nih.gov
The outcomes of virtual screening campaigns are often presented in data tables that summarize the predicted binding energies and interactions of the top-scoring compounds. These computational predictions guide the selection of a smaller, more focused set of compounds for synthesis and in vitro or in vivo evaluation. frontiersin.orgnih.gov The experimental results then feed back into the computational models to refine and improve their predictive power for future screening efforts.
For the discovery of analogs of this compound, these computational strategies offer a rational approach to explore the vast chemical space. By targeting enzymes like succinate dehydrogenase, virtual screening can identify novel furan-carboxamide derivatives with potentially enhanced efficacy or improved properties. frontiersin.orgnih.govnih.gov
Table 1: Illustrative Data from a Virtual Screening Campaign for SDH Inhibitors
| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues |
| ZINC12345678 | -9.8 | 5.2 | TRP-173, SER-177, TYR-133 |
| ZINC23456789 | -9.5 | 8.1 | TRP-173, HIS-243, TYR-133 |
| ZINC34567890 | -9.2 | 12.5 | SER-177, HIS-243, ARG-247 |
| ZINC45678901 | -9.1 | 15.0 | TRP-173, TYR-133, ARG-247 |
Table 2: Example of Pharmacophore Model Features for Furan-Carboxamide Analogs
| Feature | Type | Vector |
| 1 | Hydrogen Bond Acceptor | Furan Oxygen |
| 2 | Hydrogen Bond Donor | Amide N-H |
| 3 | Hydrophobic | Butylphenyl Group |
| 4 | Aromatic Ring | Phenyl Group |
| 5 | Hydrogen Bond Acceptor | Carboxamide Oxygen |
Derivatization, Analog Development, and Optimization Strategies
Rational Design of N-(4-butylphenyl)-2-methylfuran-3-carboxamide Analogs
The rational design of analogs of this compound is a cornerstone of efforts to improve its pharmacological profile. This approach leverages an understanding of structure-activity relationships (SAR) to make targeted modifications to the molecule. Key areas of focus in the rational design of furan (B31954) carboxamide analogs include modifications of the furan ring, the carboxamide linker, and the phenyl group.
For instance, in the development of pyrazol-furan carboxamide analogues as Akt kinase inhibitors, researchers have systematically explored the impact of various substituents on the furan and pyrazole (B372694) rings to enhance inhibitory activity. While not directly studying this compound, these studies provide a blueprint for how modifications to the core furan carboxamide structure can be rationally guided by the desired biological outcome. The introduction of different functional groups can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
The table below illustrates common modification sites on the this compound scaffold that are typically explored in rational drug design campaigns.
Table 1: Key Modification Sites for Rational Analog Design
| Molecular Scaffold Region | Potential Modifications | Desired Outcome |
| Furan Ring | Substitution at the 2, 4, or 5-positions | Improved binding affinity, selectivity, and metabolic stability |
| Carboxamide Linker | Alteration of the amide bond, introduction of spacers | Enhanced chemical stability and modulation of hydrogen bonding potential |
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl groups) | Optimization of pharmacokinetic properties and target interactions |
Diversity-Oriented Synthesis for Generating Furan Carboxamide Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of large and structurally diverse libraries of compounds, which can then be screened for desired biological activities. In the context of furan carboxamides, DOS has been employed to generate extensive libraries for applications such as identifying new antibiofilm agents. This approach involves the systematic variation of different building blocks that are combined to create a wide array of final products.
A notable example is the diversity-oriented synthesis of furan-2-carboxamides aimed at discovering inhibitors of biofilm formation in Pseudomonas aeruginosa. nih.govrsc.org This work involved the bioisosteric replacement of a labile furanone ring with a more stable furan-2-carboxamide moiety to explore its influence on biological activity. nih.govrsc.org By combining a furan-2-carboxylic acid core with a variety of amine-containing building blocks, researchers were able to generate a diverse collection of furan-2-carboxamides. nih.govrsc.org Subsequent screening of these libraries led to the identification of compounds with significant antibiofilm activity. nih.govrsc.org
The general approach for the diversity-oriented synthesis of furan carboxamide libraries is outlined in the scheme below:
Scheme 1: General Strategy for Diversity-Oriented Synthesis of Furan Carboxamide Libraries
This strategy allows for the rapid exploration of a broad chemical space, increasing the probability of discovering novel compounds with valuable therapeutic properties.
Bioisosteric Replacement Studies to Optimize Molecular Interactions
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. In the context of furan carboxamides, bioisosteric replacement can be used to improve pharmacokinetic properties, reduce toxicity, and enhance target binding.
The furan ring itself can be considered a bioisostere of other aromatic systems, such as thiophene (B33073) or benzene. The choice of the central heterocyclic ring can significantly impact the compound's electronic properties, metabolic stability, and ability to form key interactions with its biological target. For example, the replacement of a furan ring with a thiophene ring is a common bioisosteric switch that can alter the molecule's lipophilicity and metabolic profile.
Furthermore, functional groups on the phenyl ring of this compound can be subjected to bioisosteric replacement. For example, a carboxylic acid group could be replaced with a tetrazole, which has a similar pKa but different steric and electronic properties. Such modifications can be crucial for optimizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The following table provides examples of common bioisosteric replacements relevant to the furan carboxamide scaffold.
Table 2: Common Bioisosteric Replacements in Furan Carboxamide Analogs
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Furan | Thiophene, Pyridine, Phenyl | Altered metabolic stability, modified electronic properties |
| Carboxylic Acid | Tetrazole, Sulfonamide | Improved oral bioavailability, enhanced membrane permeability |
| Amide | 1,2,3-Triazole, Oxadiazole | Increased metabolic stability, altered hydrogen bonding capacity |
Design of Probing Molecules for Target Identification and Validation
The identification and validation of the biological targets of a bioactive compound are crucial steps in drug discovery. The design of chemical probes based on the structure of a lead compound like this compound is a powerful approach for achieving this. These probes are typically designed to retain the biological activity of the parent compound while incorporating a reporter tag or a reactive group that allows for the detection and identification of its binding partners.
Common strategies for the design of chemical probes include the incorporation of:
Biotin (B1667282) tags: These allow for the affinity-based purification of the probe-target complex using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry. The appendage of a biotin moiety to a bioactive probe offers the opportunity to elucidate and analyze intracellular binding partners. nih.govmdpi.com
Fluorescent dyes: These enable the visualization of the probe's localization within cells and can be used in fluorescence-based assays to monitor target engagement.
Photoaffinity labels: These are chemically inert groups that become highly reactive upon exposure to UV light, leading to the covalent cross-linking of the probe to its target protein. This allows for the irreversible capture of the binding partner for subsequent identification.
The general structure of a chemical probe derived from a furan carboxamide is depicted below:
Figure 1: General Structure of a Furan Carboxamide-Based Chemical Probe
The successful application of such probes can provide invaluable insights into the mechanism of action of this compound and its analogs, thereby guiding further drug development efforts.
Advanced Analytical Characterization Techniques for Research on N 4 Butylphenyl 2 Methylfuran 3 Carboxamide
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of N-(4-butylphenyl)-2-methylfuran-3-carboxamide, offering detailed information about its atomic connectivity and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the distinct protons in the butyl group, the phenyl ring, the furan (B31954) ring, and the amide N-H group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning the structure. For instance, the protons of the butyl chain would appear in the upfield region, while the aromatic protons on the phenyl and furan rings would resonate at lower fields. The amide proton typically appears as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. Key signals would include those for the carbonyl carbon of the amide, the carbons of the furan and phenyl rings, and the aliphatic carbons of the butyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Butyl-CH₃ | ~0.9 | ~14.0 |
| Butyl-CH₂ | ~1.3-1.6 | ~22.5, ~33.8 |
| Butyl-Ar-CH₂ | ~2.6 | ~35.2 |
| Furan-CH₃ | ~2.5 | ~13.5 |
| Furan-H | ~6.5 (d), ~7.4 (d) | ~110.0, ~118.0, ~145.0, ~158.0 |
| Phenyl-H | ~7.1 (d), ~7.5 (d) | ~120.5, ~129.0, ~138.0, ~142.0 |
| Amide-NH | ~8.0 (br s) | - |
| Amide-C=O | - | ~164.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the compound. For this compound, key absorption bands would confirm the presence of the amide and aromatic functionalities. A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the secondary amide. mdpi.com The N-H stretching vibration would appear as a distinct band in the region of 3200-3400 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations from the aromatic rings and the alkyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Amide C=O | Stretch | 1650 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition. mdpi.com
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve characteristic cleavages, such as alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond, providing further structural confirmation. miamioh.edunih.gov
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC-MS in research contexts)
Chromatographic methods are essential for separating the components of a mixture, making them invaluable for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity assessment of non-volatile compounds. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method would likely be used, where the compound would be identified by its characteristic retention time. The purity can be quantified by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is suitable for volatile and thermally stable compounds. While the target compound may have limited volatility, derivatization could be employed if necessary. GC-MS analysis would provide both the retention time from the GC and the mass spectrum of the compound, offering a high degree of confidence in its identification and purity. nih.gov This is particularly useful for identifying and quantifying any volatile impurities or byproducts from the synthesis.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net
An X-ray crystal structure of this compound would confirm its molecular connectivity and provide detailed information on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of this compound and serves as a crucial check of its purity.
Table 3: Theoretical Elemental Composition of this compound (C₁₈H₂₁NO₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 18 | 216.198 | 76.30 |
| Hydrogen (H) | 1.008 | 21 | 21.168 | 7.47 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.94 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 11.29 |
| Total | | | 283.371 | 100.00 |
Alternative Research Applications and Material Science Perspectives of Furan Carboxamide Derivatives
Investigation as Light Stabilizers for Organic Polymers
The investigation of furan (B31954) carboxamide derivatives as light stabilizers for organic polymers is an area of nuanced research. While not conventionally used as primary light stabilizers, their inherent photochemical reactivity provides a basis for exploring their potential roles in mitigating polymer photodegradation.
Ultraviolet (UV) radiation can initiate degradation in polymers, leading to undesirable changes in their chemical and physical structure, such as discoloration, cracking, and loss of mechanical strength. specialchem.com Light stabilizers are additives that are incorporated into polymers to counteract these effects. specialchem.com They typically function as either UV absorbers, which convert harmful UV radiation into thermal energy, or as hindered amine light stabilizers (HALS), which scavenge free radicals produced during photodegradation. basf.comfrontiersin.org
Research into furan carboxamides in the context of photochemistry has revealed their susceptibility to degradation by photochemically produced reactive intermediates like singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*). nih.gov A study on a series of furan carboxamide model compounds investigated the structure-reactivity relationships in photodegradation reactions involving these species. nih.gov This inherent reactivity with photo-generated species suggests a potential, albeit complex, role in influencing the photodegradation pathways of polymers.
Furthermore, studies have shown that the formation of furan compounds can be induced by UV light and that antioxidants can suppress this process. researchgate.netnih.gov This indicates that the furan moiety itself is photo-reactive. The carboxamide group, on the other hand, is a common structural element in various polymer systems and can influence intermolecular interactions. The combination of these two functional groups in furan carboxamides could potentially be engineered to contribute to light stabilization, perhaps synergistically with other known stabilizers. However, more direct research is needed to establish the efficacy and mechanisms of furan carboxamide derivatives as dedicated light stabilizers for organic polymers.
Role as Reactive Diluents in Polymer Composites (e.g., Epoxy Thermosets)
Furan derivatives have garnered significant interest as bio-based alternatives to petroleum-derived compounds in the formulation of polymer composites. One of their promising applications is as reactive diluents, particularly in epoxy thermosets. Reactive diluents are low-viscosity compounds that are added to resin formulations to reduce their viscosity, making them easier to process. nih.govyoutube.com They have reactive functional groups that allow them to become an integral part of the cross-linked polymer network during the curing process. nih.govyoutube.com
The use of furan-based reactive diluents in epoxy resins can offer several advantages. They can effectively lower the viscosity of high-viscosity resins like diglycidyl ether of bisphenol A (DGEBA), facilitating processes such as infusion, casting, and coating. nih.gov By participating in the curing reaction, they can also influence the final properties of the thermoset, such as its mechanical strength, thermal stability, and chemical resistance. semanticscholar.orgresearchgate.net
While specific data on furan carboxamide reactive diluents is limited, research on other furan derivatives provides valuable insights. For instance, a study on furfuryl glycidyl (B131873) ether (FGE) as a reactive diluent for DGEBA demonstrated a significant reduction in viscosity. nih.gov The incorporation of 20 wt% of FGE was also found to increase adhesion, tensile strength, and flexural strength of the cured material. nih.gov
The table below summarizes the effect of a generic furan-based reactive diluent on the properties of an epoxy resin system, based on trends reported in the literature.
| Property | Neat Epoxy Resin | Epoxy Resin with Furan-Based Reactive Diluent |
| Viscosity | High | Significantly Reduced |
| Glass Transition Temperature (Tg) | Baseline | May be slightly reduced |
| Tensile Strength | Baseline | Can be maintained or improved |
| Flexural Strength | Baseline | Can be maintained or improved |
| Adhesion | Baseline | Can be improved |
This table presents generalized trends and the actual values can vary depending on the specific furan derivative, its concentration, the epoxy resin system, and the curing conditions.
The development of bio-based reactive diluents from furan derivatives is a step towards more sustainable polymer composites with tunable properties. nih.govresearchgate.net
Exploration in Other Functional Materials Development
The unique molecular structure of furan derivatives, including furan carboxamides, makes them versatile building blocks for a wide array of functional materials beyond polymer additives.
Organic Electronics: Furan-based compounds are being explored as sustainable alternatives to thiophene-based materials in organic electronics. ntu.edu.sg They have shown promise in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The furan ring's electronic properties, combined with the potential for functionalization, allow for the tuning of the material's charge transport and photoluminescent characteristics. researchgate.net Research in this area includes the synthesis of novel furan-based conjugated molecules and polymers for these applications. ntu.edu.sgntu.edu.sg
Bio-based Polymers: Furan derivatives are key components in the synthesis of bio-based polymers such as polyamides and polyesters. researchgate.netresearchgate.net The use of furan-based monomers, which can be derived from renewable resources, offers a more environmentally friendly alternative to their petroleum-based counterparts. mdpi.comijsrst.comoled-intermediates.com For example, furan-based diamines can be used to produce bio-based polyimides with excellent thermal stability. mdpi.com
Sensors: The ability of furan and carboxamide moieties to coordinate with metal ions has led to their investigation in the field of chemical sensors. For instance, a furo[3,2-c]coumarin derivative was shown to be a highly selective and sensitive fluorescent sensor for Fe³⁺ ions. researchgate.net Similarly, carboxamide-based fluorescent sensors have been developed for the detection of other metal ions like Mg²⁺ and Ni²⁺. researchgate.net These sensors operate on the principle that the binding of the target ion to the furan carboxamide-like structure causes a detectable change in its fluorescence properties.
The diverse applications of furan derivatives highlight their importance in the ongoing development of advanced and sustainable materials.
Emerging Research Directions and Future Outlook for N 4 Butylphenyl 2 Methylfuran 3 Carboxamide Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of novel chemical entities like N-(4-butylphenyl)-2-methylfuran-3-carboxamide. These computational tools can accelerate the drug discovery process, reduce costs, and increase the probability of success in clinical trials. nih.gov
De Novo Design and Lead Optimization: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from scratch. harvard.edu By learning from vast datasets of known bioactive molecules, these algorithms could generate derivatives of this compound with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Reinforcement learning can further refine these generated molecules by incorporating domain-specific knowledge about synthetic feasibility. harvard.edu
Predictive Modeling: Machine learning models are adept at predicting a wide range of molecular properties. For this compound, ML could be employed to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thus prioritizing analogues with a higher likelihood of success in later-stage development. youtube.com Furthermore, AI can predict potential biological targets by analyzing the compound's structural features and comparing them to molecules with known mechanisms of action. nih.gov
Interactive Data Table: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generation of novel analogues with optimized properties. | Accelerated discovery of more potent and selective drug candidates. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Reduction in late-stage attrition of drug candidates. |
| Target Identification | Prediction of potential biological targets and mechanisms of action. | Faster elucidation of the compound's therapeutic potential. |
| Synthesis Prediction | Retrosynthetic analysis to devise efficient synthetic routes. | Streamlined chemical synthesis and reduced development time. |
Exploration of Novel Synthetic Pathways and Catalytic Methods
While the synthesis of carboxamides is a well-established area of organic chemistry, there is a continuous drive towards more efficient, sustainable, and versatile methods. Future research on this compound will likely benefit from these advancements.
Catalytic Amide Bond Formation: Traditional methods for creating amide bonds often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uk The development of catalytic methods for direct amidation is a key area of green chemistry. sigmaaldrich.com Future syntheses of this compound and its derivatives could employ catalysts based on boron, rsc.org titanium, or zirconium to improve atom economy and reduce environmental impact. rsc.org Enzymatic strategies for amide bond formation are also emerging as a green alternative. nih.gov
Late-Stage Functionalization: Novel catalytic methods that allow for the selective modification of the furan (B31954) or phenyl rings in the later stages of the synthesis would be highly valuable. This approach would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize each molecule from scratch.
Flow Chemistry: The use of continuous-flow reactors for the synthesis of this compound could offer advantages in terms of scalability, safety, and reproducibility.
Identification of Undiscovered Molecular Targets and Interaction Mechanisms
Elucidating the molecular targets and mechanisms of action is crucial for the development of any new therapeutic agent. For this compound, a multi-pronged approach will be necessary to identify its biological partners. The furan scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comwisdomlib.org Furan-2-carboxamide derivatives, in particular, have shown potential as antimicrobial and anti-cancer agents. nih.gov
Target-Based Screening: If computational models predict likely targets, this compound can be tested in biochemical and cellular assays against these specific proteins. For instance, some thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been identified as potent inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. nih.gov
Phenotypic Screening and Target Deconvolution: An alternative approach is to screen the compound for its effects on cellular phenotypes (e.g., cancer cell death, inhibition of biofilm formation) and then work backward to identify the molecular target. Modern chemical proteomics and genetic screening techniques, such as RNAi or CRISPR-Cas9, can be powerful tools for target deconvolution. broadinstitute.org Structural biology techniques like X-ray crystallography and cryo-electron microscopy will be essential for visualizing the interaction between the compound and its target at an atomic level. nih.gov
Development of Advanced In Vitro Research Models for Mechanistic Elucidation
To gain a deeper understanding of the biological effects of this compound, researchers are increasingly turning to complex in vitro models that more accurately mimic human physiology than traditional two-dimensional cell cultures. nih.gov
3D Cell Cultures and Organoids: Three-dimensional (3D) cell cultures, such as spheroids and organoids, provide a more physiologically relevant environment for studying drug effects. nih.gov For example, testing this compound on tumor organoids derived from patients could provide insights into its potential as a personalized cancer therapy.
Organ-on-a-Chip Technology: Microfluidic organ-on-a-chip devices represent a significant advancement in in vitro modeling. These systems can recapitulate the complex microenvironment of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a more realistic context. nih.gov
High-Content Imaging and Analysis: Combining these advanced cell culture models with high-content imaging and automated analysis allows for the simultaneous measurement of multiple cellular parameters. This can provide a detailed picture of the cellular response to this compound and help to elucidate its mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-methylfuran-3-carboxamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via coupling reactions between 2-methylfuran-3-carbonyl chloride and 4-butylphenylamine. Purification typically involves preparative HPLC (≥98% purity) followed by structural validation using - and -NMR spectroscopy. For example, analogous compounds like N-(2-hydroxybenzoyl)-2-methylfuran-3-carboxamide were characterized by distinct NMR signals (e.g., δ 11.65 ppm for amide protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., THF or DCM) to minimize side products.
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
- Methodology :
- NMR Spectroscopy : Assign signals for the furan methyl group (δ ~2.50 ppm) and aromatic protons (δ 6.7–7.8 ppm) to confirm substitution patterns .
- HRMS : Use electrospray ionization (ESI) to verify the molecular formula (e.g., observed m/z 246.0765 vs. calculated 246.0761 for related compounds) .
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to ensure ≥98% purity, critical for biological assays .
Q. What safety protocols are recommended for handling This compound in laboratory settings?
- Guidance : Based on structurally similar carboxamides (e.g., N-(4-aminophenyl)-5-methylfuran-3-carboxamide), follow GHS hazard classifications:
- H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).
- Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water and consult a physician .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with ABC transporters like BCRP/ABCG2?
- Methodology :
- In Vitro Models : Use MDCK-II cells overexpressing BCRP/ABCG2 to measure apical-to-basolateral transport. Include Ko143 (a BCRP inhibitor) as a control to confirm specificity .
- Computational Validation : Apply ensemble models (e.g., ROC curve analysis with AUC >0.85) to predict substrate/non-substrate behavior. Cross-validate with experimental permeability assays .
Q. What strategies resolve discrepancies in biological activity data across different assay systems?
- Approach :
- Orthogonal Assays : Compare results from cell-based assays (e.g., cytotoxicity in U87MG glioma cells) and biochemical assays (e.g., enzyme inhibition) to identify off-target effects .
- Stability Testing : Use LC-MS to assess compound degradation under assay conditions (e.g., pH, temperature). Adjust buffer systems to maintain integrity .
Q. How can structure-activity relationship (SAR) studies be optimized for This compound derivatives?
- Methodology :
- Analog Synthesis : Modify the butylphenyl group (e.g., substituents at para-position) or furan methyl group. For example, N-(4-ethylphenyl) analogs showed altered BCRP inhibition profiles .
- Computational Docking : Use Schrödinger Suite or AutoDock to map binding interactions with target proteins (e.g., BCRP’s hydrophobic pocket). Validate with mutagenesis studies .
Q. What experimental controls are essential for validating the compound’s mechanism of action in cancer models?
- Recommendations :
- Include positive controls (e.g., known BCRP inhibitors like Ko143) and negative controls (e.g., scrambled siRNA).
- Perform dose-response curves (IC determination) and assess apoptosis markers (e.g., caspase-3 activation) to confirm specificity .
Data Analysis and Reporting
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Best Practices :
- Document reaction parameters (e.g., temperature, catalyst loading) and characterize each batch via -NMR and HPLC.
- Use statistical tools (e.g., ANOVA) to compare bioactivity across batches and exclude outliers .
Q. What metrics are critical for reporting computational model performance in transporter inhibition studies?
- Key Metrics :
- Sensitivity/Specificity : Calculate from confusion matrices using test sets (e.g., DUD-E library).
- AUC-ROC : Aim for >0.8 to ensure model reliability. Include 95% confidence intervals for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
